molecular formula C19H9N3OS B3367149 5H-Thioxantheno[2,1,9-def][1,2,4]triazolo[5,1-a]isoquinolin-5-one CAS No. 16383-97-4

5H-Thioxantheno[2,1,9-def][1,2,4]triazolo[5,1-a]isoquinolin-5-one

Cat. No.: B3367149
CAS No.: 16383-97-4
M. Wt: 327.4 g/mol
InChI Key: CAIKUTQDZQNKFP-UHFFFAOYSA-N
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Description

5H-Thioxantheno[2,1,9-def][1,2,4]triazolo[5,1-a]isoquinolin-5-one is a complex heterocyclic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by a fused ring system that includes sulfur, nitrogen, and oxygen atoms, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-Thioxantheno[2,1,9-def][1,2,4]triazolo[5,1-a]isoquinolin-5-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thioxanthene derivatives with triazole and isoquinoline components under controlled conditions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired fused ring system.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography, and rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

5H-Thioxantheno[2,1,9-def][1,2,4]triazolo[5,1-a]isoquinolin-5-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thioxanthene derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to derivatives with different chemical and physical properties .

Scientific Research Applications

5H-Thioxantheno[2,1,9-def][1,2,4]triazolo[5,1-a]isoquinolin-5-one has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying heterocyclic chemistry.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential bioactivity.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs with antimicrobial or anticancer properties.

    Industry: It is used in the development of advanced materials and as a precursor for various industrial chemicals .

Mechanism of Action

The mechanism of action of 5H-Thioxantheno[2,1,9-def][1,2,4]triazolo[5,1-a]isoquinolin-5-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the functional groups present in the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic molecules with fused ring systems, such as:

  • Thioxanthene derivatives
  • Triazoloisoquinoline derivatives
  • Isoquinolinone derivatives

Uniqueness

What sets 5H-Thioxantheno[2,1,9-def][1,2,4]triazolo[5,1-a]isoquinolin-5-one apart is its unique combination of sulfur, nitrogen, and oxygen atoms within a fused ring system. This structural feature imparts distinct chemical and physical properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

8-thia-14,15,17-triazahexacyclo[10.9.2.02,7.09,22.014,18.019,23]tricosa-1(22),2,4,6,9,11,15,17,19(23),20-decaen-13-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H9N3OS/c23-19-13-7-8-15-17-11(10-3-1-2-4-14(10)24-15)5-6-12(16(13)17)18-20-9-21-22(18)19/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAIKUTQDZQNKFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C4C(=CC=C5C4=C(C=C3)C6=NC=NN6C5=O)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H9N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4066042
Record name 5H-Thioxantheno[2,1,9-def][1,2,4]triazolo[5,1-a]isoquinolin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4066042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16383-97-4
Record name 5H-Thioxantheno[2,1,9-def][1,2,4]triazolo[5,1-a]isoquinolin-5-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16383-97-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5H-Thioxantheno(2,1,9-def)(1,2,4)triazolo(5,1-a)isoquinolin-5-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016383974
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5H-Thioxantheno[2,1,9-def][1,2,4]triazolo[5,1-a]isoquinolin-5-one
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 5H-Thioxantheno[2,1,9-def][1,2,4]triazolo[5,1-a]isoquinolin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4066042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5H-thioxantheno[2,1,9-def][1,2,4]triazolo[5,1-a]isoquinolin-5-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.742
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5H-Thioxantheno[2,1,9-def][1,2,4]triazolo[5,1-a]isoquinolin-5-one
Reactant of Route 2
5H-Thioxantheno[2,1,9-def][1,2,4]triazolo[5,1-a]isoquinolin-5-one
Reactant of Route 3
5H-Thioxantheno[2,1,9-def][1,2,4]triazolo[5,1-a]isoquinolin-5-one
Reactant of Route 4
5H-Thioxantheno[2,1,9-def][1,2,4]triazolo[5,1-a]isoquinolin-5-one
Reactant of Route 5
5H-Thioxantheno[2,1,9-def][1,2,4]triazolo[5,1-a]isoquinolin-5-one
Reactant of Route 6
5H-Thioxantheno[2,1,9-def][1,2,4]triazolo[5,1-a]isoquinolin-5-one

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